![molecular formula C16H11ClN4O2S B2721166 5-(2-chlorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine CAS No. 862974-21-8](/img/structure/B2721166.png)

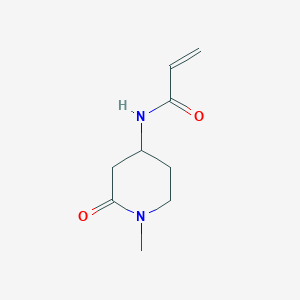

5-(2-chlorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

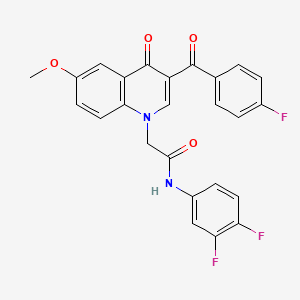

The compound “5-(2-chlorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine” is a complex organic molecule that contains several functional groups and rings, including a chlorophenyl group, a methoxybenzothiazole group, and an oxadiazole group. These groups are common in many pharmaceuticals and could potentially have various biological activities .

Molecular Structure Analysis

The molecule’s structure includes a benzothiazole ring, which is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .Chemical Reactions Analysis

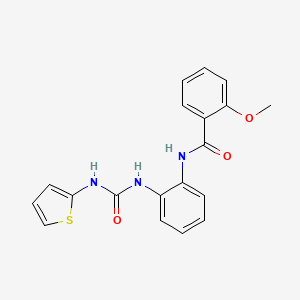

The compound could potentially participate in various chemical reactions due to its functional groups. For example, the benzothiazole moiety has been used as a chemosensor for the rapid and selective detection of mercury(II) ions in water .Applications De Recherche Scientifique

- Researchers have explored the inhibitory effects of this compound on leukotriene B4 (LTB4) receptors. Leukotrienes play a crucial role in inflammation and immune responses. Several derivatives of this compound have demonstrated strong inhibition of calcium mobilization in cells overexpressing human BLT1 and BLT2 receptors . These findings suggest potential anti-inflammatory applications.

- The compound’s excited state intramolecular proton transfer (ESIPT) reaction is influenced by solvent polarity. Understanding the mechanism of solvent effects can aid in developing new products for optoelectronics and analytical applications . Researchers have investigated how solvent properties impact the compound’s behavior, which could be relevant for sensor design.

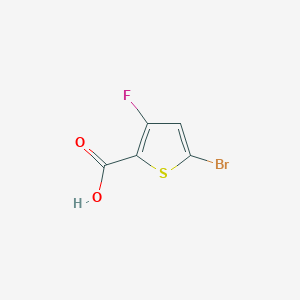

- The compound forms a complex with mercury ions (Hg2+), which has been exploited for sensing applications. Specifically:

- A dual chemosensor based on the compound was developed for rapid detection of mercury pollution. It can quantify Hg2+ ions in water by fluorescence spectroscopy down to 5 × 10^(-8) M (10 ppb), meeting WHO standards for drinking water safety .

- Additionally, the BAN–Hg(II) complex was used to determine cysteine (Cys) in aqueous solution by UV-Vis spectroscopy down to 1 × 10^(-7) M. Cysteine is a thiol-containing amino acid that preferentially coordinates with the mercury ions of the BAN–Hg(II) complex .

Anti-Inflammatory and Leukotriene Inhibition

Optoelectronics and Analytical Tools

Chemosensing for Mercury Detection

Mécanisme D'action

Target of Action

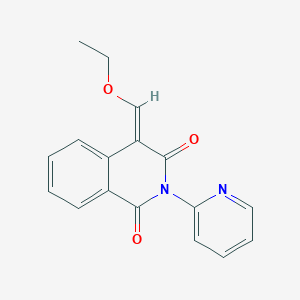

The compound “5-(2-chlorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine” primarily targets the human BLT1 and BLT2 receptors . These receptors are overexpressed in CHO cells and play a crucial role in calcium mobilization .

Mode of Action

The interaction of “5-(2-chlorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine” with its targets results in a strong inhibition of calcium mobilization in the cells . This inhibition is a result of the compound’s ability to bind to the BLT1 and BLT2 receptors, thereby affecting their function .

Biochemical Pathways

The compound “5-(2-chlorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine” affects the leukotriene B4 pathway . Leukotriene B4 is a potent inflammatory mediator, and its inhibition can lead to a decrease in inflammation and other downstream effects .

Pharmacokinetics

The compound’s strong inhibition of calcium mobilization suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of “5-(2-chlorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine” include a significant reduction in calcium mobilization in cells overexpressing human BLT1 and BLT2 receptors . This leads to a decrease in inflammation and other downstream effects .

Action Environment

The action, efficacy, and stability of “5-(2-chlorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine” can be influenced by environmental factors such as solvent polarity . For instance, the excited state intramolecular proton transfer (ESIPT) reaction of related compounds is gradually inhibited by increasing solvent polarity . This suggests that the compound’s action could also be affected by similar environmental factors.

Propriétés

IUPAC Name |

5-(2-chlorophenyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN4O2S/c1-22-11-7-4-8-12-13(11)18-16(24-12)19-15-21-20-14(23-15)9-5-2-3-6-10(9)17/h2-8H,1H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWSXISXTZNXPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NC3=NN=C(O3)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-chlorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2721083.png)

![2,3-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide](/img/structure/B2721089.png)

![(3S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-propylpyrrolidine-3-carboxylic acid](/img/structure/B2721091.png)

![N-(tert-butyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2721092.png)

![N-(2,4-difluorophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2721094.png)

![2-Ethyl-5-((4-ethylphenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2721097.png)

![(2-methylquinolin-8-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2721100.png)

![1-(1,3-Benzodioxol-5-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B2721102.png)